molecular formula C9H11BrN2 B1612039 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine CAS No. 351421-77-7

6-bromo-N-(cyclopropylmethyl)pyridin-2-amine

Cat. No. B1612039
M. Wt: 227.1 g/mol
InChI Key: LSHIRYQQXKVBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(cyclopropylmethyl)pyridin-2-amine is a versatile organic compound widely utilized in scientific research . It serves as a flexible reagent in numerous chemical reactions, particularly in the synthesis of diverse compounds . The molecular formula of this compound is C9H11BrN2 .


Molecular Structure Analysis

The molecular structure of 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine is represented by the formula C9H11BrN2 . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The bromine atom is attached to the 6th position of the pyridine ring, and the cyclopropylmethylamine group is attached to the 2nd position of the ring .

Safety And Hazards

The safety data sheet for 6-bromo-N-(cyclopropylmethyl)pyridin-2-amine suggests using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation during handling . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

6-bromo-N-(cyclopropylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-2-1-3-9(12-8)11-6-7-4-5-7/h1-3,7H,4-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHIRYQQXKVBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593492
Record name 6-Bromo-N-(cyclopropylmethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(cyclopropylmethyl)pyridin-2-amine

CAS RN

351421-77-7
Record name 6-Bromo-N-(cyclopropylmethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2,6-dibromopyridine (33.0 g, 139 mmol) and cyclopropanemethylamine (10.8 g, 153 mmol) in DIPEA (27 mL) was heated at reflux for 24 h in a sealed pressure tube. The reaction mixture was cooled, concentrated in vacuo, and the residue was partitioned between EtOAc (250 mL) and saturated aqueous NaHCO3 (200 mL). The organic layer was washed with water (200 mL) followed by brine (200 mL) and dried (Na2SO4). The organic layer was filtered, concentrated in vacuo, and purified by flash chromatography (silica, 10% EtOAc/hexanes) affording 26 g of amine 2-1 as a white solid in 82% yield.
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33 g
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10.8 g
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27 mL
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Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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